Welcome to the BenchChem Online Store!
molecular formula C9H19NO3 B7862798 Tert-butyl (3-hydroxypropylamino)-acetate

Tert-butyl (3-hydroxypropylamino)-acetate

Cat. No. B7862798
M. Wt: 189.25 g/mol
InChI Key: CYECLFLURYIPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07641914B2

Procedure details

196 ml of 3-aminopropanol (2.56 mol) were diluted in 250 ml of dichloromethane and the whole was cooled to 0° C. on an ice bath. 20 g of tert-butyl bromoacetate (102.5 mmol), solubilized in 200 ml of dichloromethane, were then added dropwise while the reaction mixture was maintained at 0° C. At the end of the addition (2 hours later), the reaction mixture was left at room temperature for 3 hours.
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].Br[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]>ClCCl>[C:11]([O:10][C:8](=[O:9])[CH2:7][NH:1][CH2:2][CH2:3][CH2:4][OH:5])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
196 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added dropwise while the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0° C
ADDITION
Type
ADDITION
Details
At the end of the addition (2 hours later), the reaction mixture
Duration
2 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(CNCCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.